2,4-dimethyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide
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Overview
Description
2,4-dimethyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with dimethyl groups and a triazole ring. Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and α-halo ketones.
Attachment of the Benzamide Core: The triazole ring is then attached to the benzamide core through a nucleophilic substitution reaction.
Introduction of Dimethyl Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
2,4-dimethyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Similar in structure and biological activity.
Benzimidazole Derivatives: Known for their antimicrobial and anticancer properties.
Triazole Derivatives: Widely used in medicinal chemistry for their diverse biological activities.
Uniqueness
2,4-dimethyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dimethyl groups and a triazole ring enhances its stability and reactivity, making it a valuable compound in various research fields .
Properties
IUPAC Name |
2,4-dimethyl-N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-11(2)15(8-20-10-17-9-18-20)19-16(21)14-6-5-12(3)7-13(14)4/h5-7,9-11,15H,8H2,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBLCCCGMUCBPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC(CN2C=NC=N2)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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